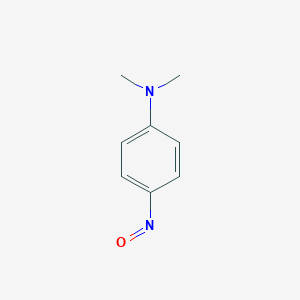
N-Butane-2,2,3,3-D4
Overview
Description
N-Butane-2,2,3,3-D4 is a deuterated form of butane, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C4H6D4, and it has a molecular weight of 62.15 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butane-2,2,3,3-D4 can be synthesized through the catalytic exchange of hydrogen atoms in butane with deuterium atoms. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of butane and deuterium gas over a catalyst bed. The reaction conditions are optimized to maximize the exchange of hydrogen with deuterium while minimizing side reactions. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
N-Butane-2,2,3,3-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone or butanoic acid under specific conditions.
Reduction: It can be reduced to form butane.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under UV light or heat.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: Halogenated butanes.
Scientific Research Applications
N-Butane-2,2,3,3-D4 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It is used in metabolic studies to trace the incorporation and transformation of butane in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of butane-related compounds in the body.
Industry: It is used in the production of deuterated solvents and other deuterium-labeled compounds for research and development
Mechanism of Action
The mechanism of action of N-Butane-2,2,3,3-D4 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium atoms can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This property is exploited in various studies to understand reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
N-Butane: The non-deuterated form of N-Butane-2,2,3,3-D4.
N-Butane-1,1,1,1-D4: Another deuterated form of butane with deuterium atoms at different positions.
N-Butane-2,2,3,3-Tetradeutero: A similar compound with four deuterium atoms but different isotopic labeling.
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracing and analysis in scientific studies. The placement of deuterium atoms at specific positions in the molecule provides valuable information on reaction mechanisms and pathways that cannot be obtained with non-deuterated or differently labeled compounds .
Properties
IUPAC Name |
2,2,3,3-tetradeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


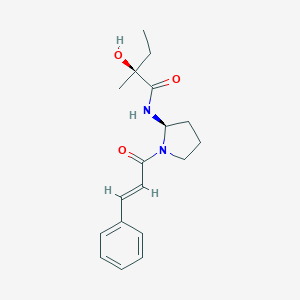
![Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-](/img/structure/B44983.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)



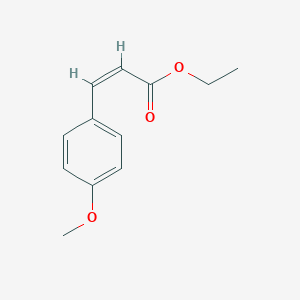
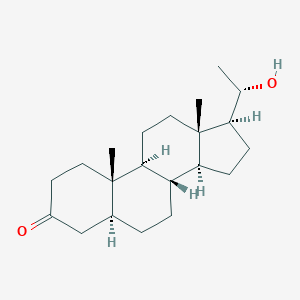
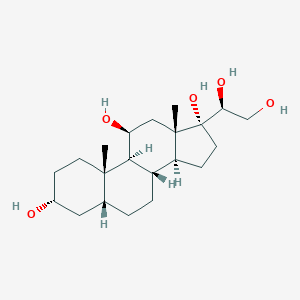

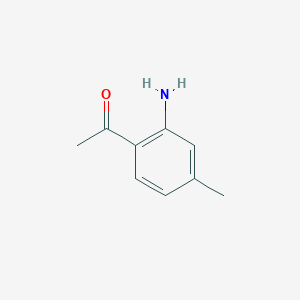
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
